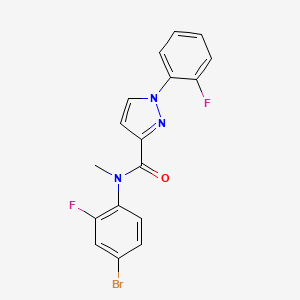
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD0705 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Wirkmechanismus
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its pharmacological effects by binding to the bromodomain of BET proteins, thereby inhibiting their activity. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to the promoter regions of genes. By inhibiting BET proteins, N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide reduces the expression of genes involved in cell proliferation, inflammation, and other pathological processes.
Biochemical and Physiological Effects
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases. N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have a high selectivity for BET proteins and does not affect the activity of other bromodomain-containing proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. It has also been reported to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide include its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide, including the development of more potent and selective inhibitors of BET proteins. The use of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide in combination with other drugs for the treatment of cancer and other diseases is also an area of active research. In addition, the role of BET proteins in various physiological and pathological processes is still not fully understood, and further studies are needed to elucidate their functions.
Synthesemethoden
The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves a series of chemical reactions, starting with the reaction of 2-bromo-1-phenyl-1H-indene with methyl 3-aminobenzoate to form 2-(3-aminobenzo[b]furan-2-yl)-1-phenylethan-1-one. The intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to form N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide. The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been reported in several research articles, and the compound has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing apoptosis. N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-9-6-12(18-20-9)8-15(19)17-14-5-2-10-7-11(16)3-4-13(10)14/h3-4,6-7,14H,2,5,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHFHLUFGCOIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC2CCC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![4-phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinazolin-2-amine](/img/structure/B7634693.png)
![1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine](/img/structure/B7634719.png)
![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)
![1-[4-(1H-benzimidazol-2-yl)-1,4-diazepan-1-yl]-2-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7634744.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)